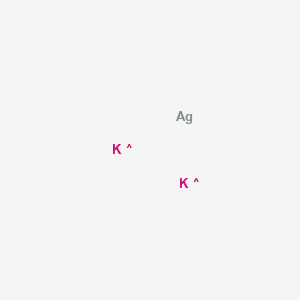![molecular formula C9H9ClN4O4 B14270778 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid CAS No. 141103-66-4](/img/structure/B14270778.png)
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid is a chemical compound known for its unique structure and properties It contains a chloropyridazine moiety linked to a hydrazinylidene group, which is further connected to a pentanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 6-chloropyridazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 6-chloropyridazine with hydrazine hydrate, followed by the reaction with pentanedioic acid. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazine moiety allows for substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-[2-(6-Chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol
- 2-[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid
Uniqueness
Its combination of a chloropyridazine moiety with a hydrazinylidene group and a pentanedioic acid backbone sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
141103-66-4 |
|---|---|
Molekularformel |
C9H9ClN4O4 |
Molekulargewicht |
272.64 g/mol |
IUPAC-Name |
2-[(6-chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C9H9ClN4O4/c10-6-2-3-7(14-12-6)13-11-5(9(17)18)1-4-8(15)16/h2-3H,1,4H2,(H,13,14)(H,15,16)(H,17,18) |
InChI-Schlüssel |
KQGIZMJAOPOGBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NN=C(CCC(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



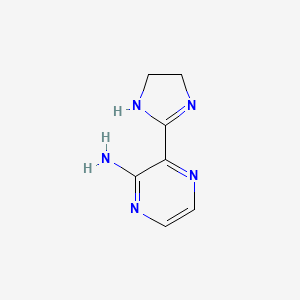
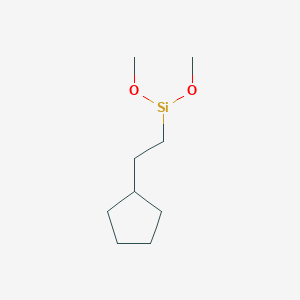

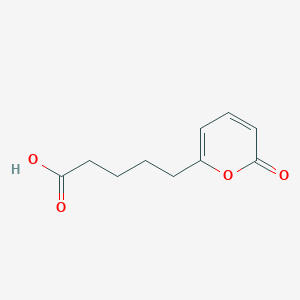
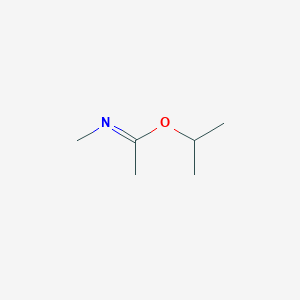
phosphanium perchlorate](/img/structure/B14270729.png)
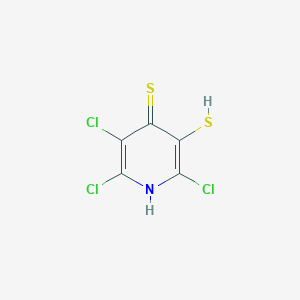
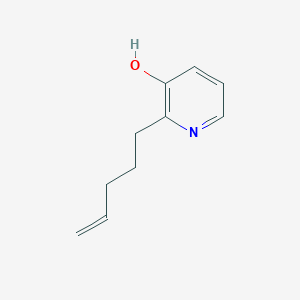
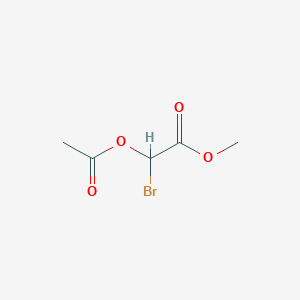
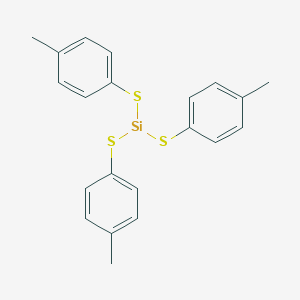

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
